molecular formula C12H11NO3 B1281085 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-79-1

2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1281085
CAS RN: 68301-79-1
M. Wt: 217.22 g/mol
InChI Key: NATAUNOXQFPAJJ-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde (2-ADMC) is a chemical compound that belongs to the group of chromene derivatives. It is a colorless solid that has been studied extensively due to its potential applications in the field of medicinal chemistry. 2-ADMC has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions : The compound has been synthesized from 4-0xo-4H-chromen-3-carbaldehyde and used in reactions to produce pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile (Petersen & Heitzer, 1976).

Biological Activity

  • Antibacterial Properties : Several derivatives of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde have been evaluated for their antibacterial activities against various bacterial strains, showing varying degrees of effectiveness (Govori et al., 2013); (Behrami & Vaso, 2017).

Catalysis and Green Chemistry

  • Ultrasound-Assisted Synthesis : The compound has been involved in ultrasound-assisted synthesis, contributing to the development of environmentally friendly chemical processes (Chavan et al., 2021).
  • Catalyst-Free Synthesis : It has been used in catalyst-free syntheses, promoting more sustainable and efficient chemical reactions (Baral et al., 2016).

Safety and Hazards

The safety and hazards associated with “2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde” are not specified in the available sources .

Biochemical Analysis

Biochemical Properties

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light, heat, or specific chemical environments . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .

properties

IUPAC Name

2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATAUNOXQFPAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506963
Record name 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68301-79-1
Record name 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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